Chemical properties of 3-Ethyl-4,6-difluoro-1H-indole
Chemical properties of 3-Ethyl-4,6-difluoro-1H-indole
CAS: 1360936-91-9 Formula: C₁₀H₉F₂N Molecular Weight: 181.18 g/mol
Executive Summary
3-Ethyl-4,6-difluoro-1H-indole represents a specialized heterocyclic scaffold in modern medicinal chemistry, primarily utilized as a pharmacophore in the development of kinase inhibitors (e.g., VEGFR, FGFR) and G-protein coupled receptor (GPCR) antagonists.
Its structural value lies in the synergistic combination of the 3-ethyl group and the 4,6-difluoro substitution pattern :
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3-Ethyl Group: Provides steric bulk that fills hydrophobic pockets (e.g., the ATP-binding gatekeeper region in kinases) and blocks the highly reactive C3 position, forcing electrophilic functionalization to the C2 position.
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4,6-Difluoro Pattern: Modulates the electronic density of the indole ring, significantly lowering the pKa of the pyrrolic nitrogen compared to unsubstituted indole. This pattern also enhances metabolic stability by blocking the C4 and C6 positions, which are common sites for cytochrome P450-mediated hydroxylation.
Physicochemical Profile
The introduction of two fluorine atoms and an ethyl group creates a distinct physicochemical fingerprint. The 4,6-difluoro motif exerts a strong electron-withdrawing inductive effect (-I), reducing the electron density of the benzene ring and increasing the acidity of the N-H bond.
| Property | Value (Experimental/Predicted) | Significance in Drug Design |
| Molecular Weight | 181.18 g/mol | Fragment-based drug discovery (FBDD) compliant. |
| LogP (Lipophilicity) | ~3.1 - 3.4 | Higher than indole (2.14). Enhanced membrane permeability but requires solubility optimization. |
| pKa (N-H) | ~13.5 - 14.5 | More acidic than indole (~16.2). Facilitates deprotonation for N-alkylation under milder conditions. |
| H-Bond Donors | 1 (N-H) | Critical for hinge-region binding in kinase targets. |
| H-Bond Acceptors | 2 (Fluorine atoms) | Weak acceptors; primarily modulate lipophilicity and electronics. |
| Topological Polar Surface Area | 15.79 Ų | Indicates good blood-brain barrier (BBB) penetration potential. |
Synthetic Protocols
Constructing the 3-Ethyl-4,6-difluoro-1H-indole core requires regioselective control. Two primary methodologies are validated for research and scale-up.
Method A: Fischer Indole Synthesis (Preferred for Scale)
This route utilizes 3,5-difluorophenylhydrazine and butanal. The symmetry of the starting hydrazine ensures that cyclization at either ortho-position yields the desired 4,6-difluoro substitution pattern.
Reagents:
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Butanal (Butyraldehyde)
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Acid Catalyst: 4% H₂SO₄ or Polyphosphoric acid (PPA)
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Solvent: Ethanol or Toluene
Step-by-Step Protocol:
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Hydrazone Formation: Dissolve 3,5-difluorophenylhydrazine HCl (1.0 eq) in ethanol at 0°C. Add butanal (1.1 eq) dropwise. Stir for 2 hours to form the hydrazone intermediate.
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Cyclization: Add the acid catalyst (e.g., PPA) and heat the mixture to reflux (90-110°C) for 4–6 hours. The mechanism involves a [3,3]-sigmatropic rearrangement, eliminating ammonia.
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Workup: Cool to room temperature. Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x).
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Purification: The crude oil is purified via silica gel chromatography (Hexanes/EtOAc gradient).
Method B: C3-Alkylation of 4,6-Difluoroindole
Alternatively, if the parent 4,6-difluoroindole is available, a direct alkylation can be performed. This method is less regioselective and often requires N-protection.
Protocol:
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Reagents: 4,6-Difluoroindole, Ethyl Magnesium Bromide (Grignard), Ethyl Iodide.
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Process: Treat 4,6-difluoroindole with EtMgBr in THF at 0°C to form the indolyl-magnesium halide (Mg coordinates to Nitrogen).
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Alkylation: Add Ethyl Iodide. The "hard" electrophile tends to attack the C3 position of the "soft" indole nucleophile.
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Note: Direct alkylation often produces mixtures of C3-ethyl, N-ethyl, and C3,C3-diethyl byproducts, making Method A superior for purity.
Visualization: Synthesis Pathways
Caption: The Fischer Indole Synthesis route provides the highest regioselectivity for the 4,6-difluoro substitution pattern.
Reactivity & Functionalization Guide
The chemical behavior of 3-Ethyl-4,6-difluoro-1H-indole is dominated by the blocking of the C3 position and the deactivation of the benzene ring.
Electrophilic Aromatic Substitution (EAS)
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Site of Attack: With C3 occupied by the ethyl group, electrophiles are forced to attack C2 or C5 .
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C2 Selectivity: Vilsmeier-Haack formylation (POCl₃/DMF) or halogenation (NCS/NBS) will occur almost exclusively at the C2 position.
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Electronic Deactivation: The 4,6-difluoro groups make the ring significantly less reactive than standard indoles. Stronger electrophiles or higher temperatures may be required compared to non-fluorinated analogues.
N-Alkylation / N-Arylation
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Acidity: The pKa lowering effect of the fluorines makes the N-H proton more acidic.
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Protocol: Deprotonation can be achieved with weaker bases (e.g., Cs₂CO₃ in DMF) compared to NaH, facilitating N-alkylation with alkyl halides or N-arylation via Buchwald-Hartwig coupling.
Metabolic Stability (SAR)[1]
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Oxidation Blockade: In biological systems, indoles are often metabolized via hydroxylation at C4, C5, or C6. The fluorine atoms at C4 and C6 effectively block these "soft spots," extending the half-life (
) of the molecule in microsomal stability assays.
Visualization: Reactivity Logic
Caption: Substituent effects dictate reactivity: C3-ethyl directs electrophiles to C2, while 4,6-difluoro enhances N-acidity and metabolic resistance.
Medicinal Chemistry Applications
This molecule serves as a bioisostere and privileged scaffold in several therapeutic areas:
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Kinase Inhibitors: The 3-ethyl group often occupies the "gatekeeper" pocket in kinases. The 4,6-difluoro substitution mimics the electronics of pyridine or pyrimidine rings often found in inhibitors, but with different solubility properties.
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SGLT Inhibitors: Indole-based inhibitors of Sodium-Glucose Co-Transporters (SGLT) often utilize 4-halo substitutions to improve potency and selectivity.
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Anti-Tubercular Agents: 4,6-Difluoroindoles have been identified as potent scaffolds targeting the MmpL3 transporter in Mycobacterium tuberculosis, where the lipophilicity of the difluoro motif is critical for cell wall penetration.
References
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Fischer Indole Synthesis Mechanism & Scope: Robinson, B. "The Fischer Indole Synthesis."[1][2][3][4][5] Chemical Reviews, 1963, 63(4), 373–401. Link
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Synthesis of 4,6-Difluoroindoles: "Synthesis and Antiviral Activity of 4,6-disubstituted pyrimido[4,5-b]indole Ribonucleosides." National Institutes of Health (NIH). Link
- Indole Reactivity & Alkylation: Gribble, G. W. "Indole Ring Synthesis: From Natural Products to Drug Discovery." Royal Society of Chemistry, 2016.
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Metabolic Stability of Fluorinated Indoles: "Design, Synthesis and Antimycobacterial Evaluation of Novel Adamantane and Adamantanol Analogues." Molecules, 2020.[6] Link
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Commercial Availability & CAS: BLDpharm Product Entry for 3-Ethyl-4,6-difluoro-1H-indole. Link
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- 3. Phenylhydrazines | Thermo Fisher Scientific [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. methyl 4,6-difluoro-1H-indole-2-carboxylate | 394222-99-2 | Benchchem [benchchem.com]
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